3-(1-Formyl-2-methyl-indolizin-3-yl)-propionitrile
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Overview
Description
3-(1-Formyl-2-methyl-indolizin-3-yl)-propionitrile is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 3-(1-Formyl-2-methyl-indolizin-3-yl)-propionitrile is not fully understood. However, it has been suggested that it may exert its effects by binding to specific receptors or enzymes in cells, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects
Studies have shown that 3-(1-Formyl-2-methyl-indolizin-3-yl)-propionitrile has a variety of biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells in vitro and in vivo, possibly by inducing apoptosis or cell cycle arrest. It has also been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(1-Formyl-2-methyl-indolizin-3-yl)-propionitrile in lab experiments is its relatively simple synthesis method, which allows for easy access to the compound. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for research on 3-(1-Formyl-2-methyl-indolizin-3-yl)-propionitrile. One area of interest is the development of more potent and selective analogs for use as drug candidates. Another area of interest is the investigation of its potential as a fluorescent probe for the detection of other biomolecules. Additionally, further studies are needed to fully understand its mechanism of action and to elucidate its potential therapeutic applications in various diseases.
Conclusion
In conclusion, 3-(1-Formyl-2-methyl-indolizin-3-yl)-propionitrile is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. Its synthesis method is relatively simple, and it has been studied for its potential use as a drug candidate, fluorescent probe, and building block for organic synthesis. While its mechanism of action is not fully understood, it has been shown to have a variety of biochemical and physiological effects, including inhibition of cancer cell growth and antioxidant and anti-inflammatory properties. Further research is needed to fully understand its potential applications and to develop more potent and selective analogs.
Synthesis Methods
The synthesis of 3-(1-Formyl-2-methyl-indolizin-3-yl)-propionitrile involves the reaction of 2-methyl-3-(1H-indolizin-3-yl) propionic acid with thionyl chloride followed by reaction with potassium cyanide. The resulting compound is then treated with ammonium chloride to yield 3-(1-Formyl-2-methyl-indolizin-3-yl)-propionitrile.
Scientific Research Applications
3-(1-Formyl-2-methyl-indolizin-3-yl)-propionitrile has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of cancer and other diseases. In material science, it has been studied for its potential use as a fluorescent probe for the detection of metal ions. In organic synthesis, it has been used as a building block for the synthesis of complex molecules.
properties
IUPAC Name |
3-(1-formyl-2-methylindolizin-3-yl)propanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c1-10-11(9-16)13-5-2-3-8-15(13)12(10)6-4-7-14/h2-3,5,8-9H,4,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKTHVRWRUQESHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=C1C=O)CCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Formyl-2-methyl-indolizin-3-yl)-propionitrile |
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